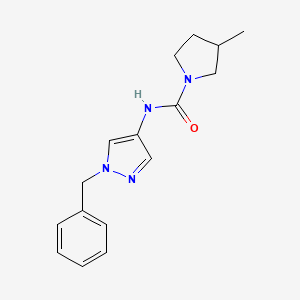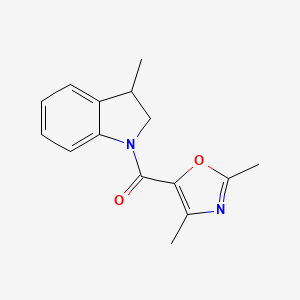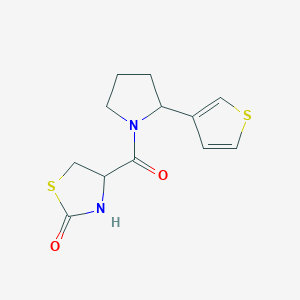![molecular formula C15H26N4 B7585809 3-[(1-Methylimidazol-2-yl)methyl]-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7585809.png)
3-[(1-Methylimidazol-2-yl)methyl]-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(1-Methylimidazol-2-yl)methyl]-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane, commonly known as DMCM, is a chemical compound that has been widely used in scientific research. It belongs to the class of diazabicyclo compounds and has been studied for its potential applications in the field of neuroscience.
作用机制
DMCM acts as a positive allosteric modulator of the GABA-A receptor. This means that it enhances the effects of GABA, which is the primary inhibitory neurotransmitter in the brain. By enhancing the effects of GABA, DMCM can produce sedative and anxiolytic effects.
Biochemical and Physiological Effects:
DMCM has been shown to produce sedative and anxiolytic effects in animal models. It has also been shown to have anticonvulsant properties. DMCM has been used to study the effects of GABA-A receptor modulation on sleep, memory, and learning.
实验室实验的优点和局限性
One advantage of using DMCM in lab experiments is its high affinity for the GABA-A receptor. This makes it a useful tool for studying the receptor's function and structure. However, one limitation of using DMCM is its potential toxicity. DMCM can produce sedative and anxiolytic effects at low doses, but at higher doses, it can produce convulsions and respiratory depression.
未来方向
There are several future directions for research involving DMCM. One area of research is the development of new ligands for the GABA-A receptor that have a higher selectivity and lower toxicity than DMCM. Another area of research is the study of the effects of GABA-A receptor modulation on different brain regions and circuits. Finally, DMCM can be used to study the effects of GABA-A receptor modulation on different neurotransmitter systems, such as dopamine and serotonin.
合成方法
DMCM can be synthesized through a multi-step process involving the reaction of 1-methylimidazole with 1-bromo-3-chloropropane, followed by the reaction of the resulting compound with 2-aminopropane. The final step involves the cyclization of the compound to form DMCM.
科学研究应用
DMCM has been used extensively in scientific research as a ligand for the GABA-A receptor. The GABA-A receptor is an important target for drugs that are used to treat anxiety, insomnia, and epilepsy. DMCM has been shown to have a high affinity for the GABA-A receptor and can be used to study the receptor's function and structure.
属性
IUPAC Name |
3-[(1-methylimidazol-2-yl)methyl]-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4/c1-12(2)19-13-4-5-14(19)10-18(8-6-13)11-15-16-7-9-17(15)3/h7,9,12-14H,4-6,8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFNLMPQRSPGIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2CCC1CN(CC2)CC3=NC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(1-ethylindol-6-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7585734.png)






![9-Propan-2-yl-3-(pyridin-4-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7585800.png)
![4,5-Dimethyl-2-[(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,3-oxazole](/img/structure/B7585806.png)

![N-[3-(1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindol-2-ylmethyl)phenyl]acetamide](/img/structure/B7585813.png)
![2-[(5-Methylpyridin-2-yl)oxymethyl]-1,3-benzoxazole](/img/structure/B7585828.png)